molecular formula C17H15BrN2O2S2 B2653528 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 954070-29-2

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2653528
CAS No.: 954070-29-2
M. Wt: 423.34
InChI Key: JIDFGAKJNTYULU-UHFFFAOYSA-N
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Description

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a bromobenzyl-thiazole acetamide core, a structure known to confer diverse bioactive properties, coupled with a furan-2-ylmethyl substituent. The bromine atom at the para position of the benzyl group serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore a wide array of structural analogs . The molecular architecture of this reagent suggests potential for multifaceted biological activity. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds with anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, the inclusion of the furan ring, a heterocyclic moiety present in many biologically active molecules and natural products, may contribute to target binding and pharmacokinetic properties . This combination of features makes the compound a valuable chemical tool for investigating new therapeutic targets and signaling pathways. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDFGAKJNTYULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group on the thiazole ring.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan boronic acid or furan halide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring or the furan ring.

    Reduction: Reduction reactions could target the bromobenzyl group or the acetamide group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide have shown promising results against various cancer cell lines:

  • Mechanism of Action : The thiazole moiety is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. For example, a related compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .
  • Case Study : A study on N-acylated thiazoles revealed significant cytotoxic effects on glioblastoma U251 cells, suggesting that structural modifications could enhance activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains:

  • Efficacy Against Bacteria : Thiazole derivatives have been tested for their antibacterial properties, showing effectiveness comparable to standard antibiotics like ampicillin. In one study, derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Case Study : A recent investigation into imidazotriazole-incorporated thiazoles showed superior antibacterial activity against Staphylococcus epidermidis, attributed to the presence of specific functional groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds:

  • Functional Groups : The presence of bromine and furan rings significantly influences the biological activity. For instance, modifications to the thiazole ring can lead to variations in cytotoxicity and selectivity towards cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring could facilitate binding to metal ions or other biomolecules, while the bromobenzyl group might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

The furan-2-ylmethyl group may offer distinct electronic effects compared to thiophene (e.g., ) or phenyl moieties, altering binding affinity in biological targets .

Synthetic Feasibility :

  • Analogs with halogenated aryl groups (e.g., 4-bromo or 4-chloro) often require multi-step syntheses but achieve moderate-to-high yields (21–95%) . The target compound’s bromobenzylthio group may necessitate specialized coupling reagents or catalysts.

Biological Activity Trends :

  • Thiazole-acetamides with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced antimicrobial activity. For example, compound 107b (MIC: 6.25 µg/mL) outperforms less halogenated derivatives .
  • Piperazine-linked analogs () show broader antimicrobial spectra, suggesting that linker flexibility modulates activity .

Biological Activity

The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a thiazole-containing derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H19BrN2OS\text{C}_{16}\text{H}_{19}\text{BrN}_2\text{OS}

This structure features a thiazole ring, a bromobenzyl group, and a furan moiety, which are critical for its biological activity.

The mechanism of action of this compound involves:

  • Interaction with Enzymes and Proteins : The thiazole ring can inhibit specific enzymes by binding to their active sites.
  • Cell Membrane Penetration : The bromobenzyl group enhances the compound's ability to cross cell membranes, facilitating intracellular action.
  • Receptor Modulation : The furan moiety may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties . In vitro studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazole derivatives. The compound's structural features contribute to its cytotoxicity against various cancer cell lines. For example, studies have reported that related thiazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A431 and HT29 . The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity through improved binding affinity to tumor-associated proteins.

Antifungal Activity

The antifungal activity of thiazole derivatives has also been documented. Compounds with similar structures have demonstrated effectiveness against pathogenic fungi, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The bromine atom in the bromobenzyl group significantly influences biological activity through halogen bonding.
  • The thiazole ring is essential for cytotoxic effects; modifications to this ring can alter potency.
  • Substituents on the furan moiety can enhance or diminish activity depending on their electronic properties.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-butylacetamideStructureModerate anticancer activity
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-butylacetamideStructureHigh antimicrobial activity
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-butylacetamideStructureSignificant antifungal effects

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Antitumor Efficacy : A study demonstrated that a structurally similar thiazole compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting strong anticancer properties .
  • Antimicrobial Studies : Research indicated that thiazole derivatives showed comparable antimicrobial efficacy to established antibiotics, highlighting their potential as therapeutic agents in infectious diseases .
  • Furan Derivatives in Viral Inhibition : Furan-based compounds were identified as potent inhibitors against influenza viruses, suggesting that incorporating furan into thiazole frameworks may enhance antiviral properties .

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